BOC-D-GLU-OH

Peptide Synthesis Stereochemistry Antimicrobial Peptides

Selecting BOC-D-GLU-OH (Boc-D-glutamic acid) is not a trivial procurement decision—it is a critical determinant of synthetic success. Unlike the L-enantiomer, the D-configuration fundamentally alters peptide backbone conformation, enhances protease stability, and modulates biological activity. The acid-labile Boc group provides orthogonal deprotection incompatible with Fmoc strategies; using unprotected D-glutamic acid leads to uncontrolled oligomerization. Beyond SPPS, it serves as a GAD inhibitor for GABA biosynthesis studies and as a peptidoglycan fragment precursor. Ensure peptide integrity by specifying the exact stereoisomer and protection chemistry.

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 34404-28-9
Cat. No. B558523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-D-GLU-OH
CAS34404-28-9
SynonymsBoc-D-Glu-OH; 34404-28-9; N-(tert-Butoxycarbonyl)-D-glutamicAcid; Boc-D-glutamicacid; (R)-2-((tert-Butoxycarbonyl)amino)pentanedioicacid; PubChem20973; N-Boc-D-glutamicAcid; KSC493M2T; SCHEMBL1318658; CTK3J3629; MolPort-005-935-833; ACT07932; ZINC2556541; ANW-27860; AKOS022177941; AM81693; RTR-014262; AC-17128; AJ-39924; AK-44649; AM022673; KB-48270; AB0006219; TR-014262; B2987
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1
InChIKeyAQTUACKQXJNHFQ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-D-GLU-OH (34404-28-9) Procurement Guide: D-Glutamic Acid Building Block for Peptide Synthesis


BOC-D-GLU-OH (CAS 34404-28-9), also known as N-Boc-D-glutamic acid, is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amine of D-glutamic acid . Its molecular formula is C₁₀H₁₇NO₆ and its molecular weight is 247.25 g/mol . This compound serves primarily as a building block for introducing D-glutamic acid residues into peptides via solid-phase peptide synthesis (SPPS), with the Boc group providing acid-labile protection orthogonal to many other protecting groups [1].

BOC-D-GLU-OH: Why L-Enantiomers and Fmoc-Protected Analogs Are Not Direct Replacements


Substituting BOC-D-GLU-OH with a generic glutamic acid derivative or even its L-enantiomer introduces distinct risks to peptide synthesis outcomes. The choice of D-configuration versus L-configuration fundamentally alters peptide backbone conformation and biological activity . Furthermore, the acid-labile Boc protecting group defines a specific, orthogonal deprotection strategy incompatible with base-labile Fmoc protocols, with each chemistry requiring different resins, scavengers, and cleavage conditions [1]. Even within Boc chemistry, using unprotected D-glutamic acid leads to uncontrolled oligomerization. Therefore, selecting the exact stereoisomer and protection scheme is not a trivial procurement decision but a critical determinant of synthetic success and final peptide integrity.

BOC-D-GLU-OH: Quantified Differentiation from Analogs for Procurement Decisions


D- vs. L-Stereochemistry: Conformational and Biological Divergence

The D-glutamic acid residue within BOC-D-GLU-OH is the unnatural enantiomer of the proteinogenic L-glutamic acid . This stereochemical inversion confers resistance to proteolytic degradation and fundamentally alters the peptide's 3D structure . This is critical because the incorporation of D-amino acids into antimicrobial peptides (AMPs) is a well-established strategy for enhancing stability and altering target selectivity [1].

Peptide Synthesis Stereochemistry Antimicrobial Peptides

Boc vs. Fmoc Protecting Group: Acid-Labile vs. Base-Labile Deprotection

BOC-D-GLU-OH is designed for Boc-based SPPS, where the Boc group is removed under acidic conditions (e.g., TFA). The alternative Fmoc protecting group is removed under basic conditions (e.g., piperidine) [1]. This difference dictates the entire synthesis protocol, including resin choice (e.g., PAM or MBHA vs. Wang or Rink), side-chain protection schemes, and final cleavage strategy [1]. The Boc strategy is often required when the target peptide contains base-sensitive modifications or when an existing manufacturing process specifies it [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

Reported Glutamic Acid Decarboxylase (GAD) Inhibition by Boc-D-Glu-OH

Boc-D-glu-OH is reported as a potent inhibitor of the enzyme glutamic acid decarboxylase (GAD), which is involved in the biosynthesis of the neurotransmitter GABA . It has been shown to inhibit cell proliferation in mammalian cells . This biological activity is a specific property of the protected D-amino acid and may not be shared by its L-enantiomer or other protected analogs.

Enzyme Inhibition Glutamic Acid Decarboxylase Cell Proliferation

Purity and Price Point Comparison for Procurement

Commercial availability, purity, and price are direct procurement drivers. BOC-D-GLU-OH is offered by multiple vendors with varying purity grades and price points. For instance, a >97% (HPLC/T) grade is available from TCI for $149/25g, while a 98% grade from Alfa Aesar is priced at $406/25g . This 63% price difference for a 1% nominal purity difference (with different analytical certification) highlights the importance of specification-based sourcing.

Procurement Purity Cost Analysis

BOC-D-GLU-OH: Core Application Scenarios Based on Verified Evidence


Synthesis of Proteolytically Stable, D-Configured Bioactive Peptides

This is the primary application. BOC-D-GLU-OH enables the incorporation of the unnatural D-glutamic acid residue into a peptide sequence during Boc-SPPS . This is a standard method for creating peptide analogs with enhanced stability against proteases, a crucial attribute for developing peptide therapeutics and biochemical probes . The D-configuration can also profoundly influence the peptide's secondary structure and receptor binding properties .

Research on Glutamic Acid Metabolism and GABAergic Signaling

Given its reported activity as an inhibitor of glutamic acid decarboxylase (GAD) , BOC-D-GLU-OH is a valuable tool for studying the biosynthesis of GABA from glutamate. It can be used in cell-based assays to modulate GABA levels and investigate the downstream effects on neuronal signaling or other GAD-dependent physiological processes .

Building Block for D-Glutamic Acid-Containing Peptidomimetics

The D-glutamic acid moiety is a component of bacterial peptidoglycan . Therefore, BOC-D-GLU-OH serves as a starting material for synthesizing peptidoglycan fragments or analogs. These can be used as research tools in microbiology and immunology, for example, to study bacterial cell wall biosynthesis or host-pathogen interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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